Selenate

描述

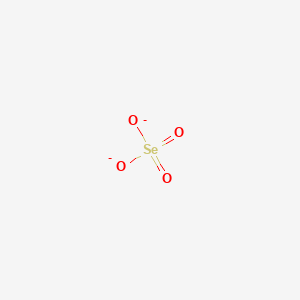

Selenate is an oxyanion of selenium with the chemical formula SeO₄²⁻. It is analogous to sulfate and shares similar chemical properties. This compound is highly soluble in water and is a significant form of selenium in the environment. It is commonly found in areas where ancient seas have evaporated, leading to selenium-rich soils. This compound is essential for organisms that require selenium as a micronutrient, but it can also be toxic at higher concentrations.

准备方法

Synthetic Routes and Reaction Conditions: Selenate can be synthesized through the oxidation of selenium or selenite. One common method involves the reaction of selenium dioxide (SeO₂) with a strong oxidizing agent such as hydrogen peroxide (H₂O₂) in an acidic medium:

SeO2+H2O2→H2SeO4

The resulting selenic acid (H₂SeO₄) can then be neutralized with a base to form this compound salts.

Industrial Production Methods: Industrially, this compound is often produced as a byproduct of the refining of copper and other metals. During the electrolytic refining process, selenium is oxidized to this compound, which can then be extracted and purified.

Types of Reactions:

Oxidation: this compound can be reduced to selenite (SeO₃²⁻) or elemental selenium (Se) under reducing conditions.

Reduction: this compound can be reduced by various reducing agents, including green rust and certain bacteria, to form selenite or elemental selenium.

Substitution: this compound can undergo substitution reactions where it replaces sulfate in certain chemical processes.

Common Reagents and Conditions:

Reducing Agents: Green rust, hydrogen sulfide (H₂S), and certain bacteria.

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Major Products:

Selenite (SeO₃²⁻): Formed through partial reduction of this compound.

Elemental Selenium (Se): Formed through complete reduction of this compound.

科学研究应用

Agricultural Applications

Bio-fortification of Crops

Sodium selenate is widely used in agriculture for the bio-fortification of crops. It enhances the selenium content in plants, which is crucial for addressing selenium deficiencies in human and animal diets. Research shows that applying sodium this compound can significantly increase selenium levels in crops such as maize and cowpea. For instance, a study indicated that applying 10 g Se ha of this compound resulted in sufficient selenium concentrations in cowpea seeds to meet dietary needs .

Impact on Feed Quality

The application of sodium this compound has been shown to improve the nutritional quality of animal feed. In a field experiment with silage maize, varying doses of sodium this compound were applied, resulting in statistically significant increases in the selenium content of maize herbage. The study found that higher selenium levels positively affected crude protein and fiber content, making the feed more beneficial for livestock nutrition .

Medical Applications

Neurological Health

Recent studies have highlighted the potential of sodium this compound in treating neurological disorders. A significant finding was its effectiveness in reducing symptoms of chronic seizures in a rat model of epilepsy. The compound was shown to induce proteomic alterations that may help mitigate tau hyperphosphorylation associated with neurodegenerative diseases such as Alzheimer's . The treatment led to increased expression of protein phosphatase 2A and reduced levels of amyloid proteins in animal models .

Cancer Research

Sodium this compound has been investigated for its anticancer properties. It activates immune responses and has been shown to inhibit angiogenesis and promote DNA repair mechanisms. This compound's role in enhancing natural killer cell activity suggests it could be a valuable agent in cancer prevention strategies . Clinical trials have indicated that selenium supplementation can reduce cancer risk, particularly when consumed as part of a balanced diet .

Industrial Applications

Glass Manufacturing

Historically, sodium this compound has been utilized in glass production due to its ability to impart a red hue to glass products. This application accounts for a significant portion of selenium consumption globally. The compound is also used as a decolorizing agent, helping to produce clear glass by counteracting greenish tints caused by iron impurities .

Pesticides and Fungicides

Sodium this compound serves as an active ingredient in certain pesticides targeting pests like mites and aphids. Its efficacy at low doses makes it a valuable tool for integrated pest management strategies .

Table 1: Effects of Sodium this compound on Crop Yield and Quality

| Application Rate (g Se ha) | Selenium Content (µg Se kg) | Crude Protein (%) | Crude Fat (%) | Crude Fiber (%) |

|---|---|---|---|---|

| 10 | 31-333 | Increased | Increased | Increased |

| 15 | N/A | Optimal | N/A | Optimal |

| 100 | N/A | Highest observed | N/A | N/A |

Table 2: Medical Research Findings on Sodium this compound

| Study Focus | Key Findings |

|---|---|

| Epilepsy Treatment | Reduced seizure symptoms; altered proteomic profiles; increased protein phosphatase 2A expression |

| Cancer Prevention | Enhanced NK cell activity; inhibition of angiogenesis; DNA repair stimulation |

| Alzheimer's Disease | Reduced tau hyperphosphorylation; decreased amyloid levels |

作用机制

Selenate exerts its effects primarily through its role in the selenium metabolic pathway. It is absorbed by organisms and converted into selenoproteins, which are essential for various biological functions. This compound is reduced to selenite and then further reduced to selenide, which is incorporated into selenocysteine, an amino acid that is a key component of selenoproteins. These selenoproteins play crucial roles in antioxidant defense, thyroid hormone metabolism, and redox regulation.

相似化合物的比较

Selenite (SeO₃²⁻): A lower oxidation state of selenium, commonly found in reducing environments.

Selenide (Se²⁻): The most reduced form of selenium, often found in minerals and as a component of certain enzymes.

Selenate’s unique properties and versatility make it an important compound in both scientific research and industrial applications. Its role in the selenium metabolic pathway and its potential therapeutic benefits continue to be areas of active investigation.

生物活性

Selenate, a form of selenium in its hexavalent state (SeO₄²⁻), is an essential trace element that plays a significant role in various biological processes. Its biological activity is primarily mediated through its reduction to selenite (SeO₃²⁻) and subsequently to elemental selenium (Se°) in biological systems. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, therapeutic applications, and implications for human health.

Mechanisms of Biological Activity

This compound is involved in several biochemical pathways, including:

- Selenoprotein Synthesis : this compound contributes to the synthesis of selenoproteins, which are crucial for antioxidant defense and thyroid hormone metabolism. Notably, proteins like glutathione peroxidase and thioredoxin reductase are dependent on selenium .

- Reduction Pathways : In microorganisms, this compound reduction is catalyzed by enzymes such as this compound reductases. For instance, studies have shown that Enterobacter cloacae utilizes a membrane-bound molybdoenzyme for this process, which is linked to the electron transport chain .

Therapeutic Applications

Recent research has highlighted the potential therapeutic applications of sodium this compound in various medical conditions:

- Epilepsy Treatment : A study demonstrated that sodium this compound significantly reduced seizure frequency and cognitive dysfunction in a rat model of chronic temporal lobe epilepsy (TLE). The treatment led to increased expression of protein phosphatase 2A (PP2A) and reduced hyperphosphorylated tau levels .

- Neuroprotection : Sodium this compound has been shown to reverse telomere shortening associated with epilepsy and improve overall disease severity measures . This suggests a protective role against neurodegeneration.

Case Studies

Several case studies provide insights into the effectiveness of this compound in clinical settings:

- Chronic Temporal Lobe Epilepsy : A randomized controlled trial assessed the effects of sodium this compound over 26 weeks in patients with drug-resistant TLE. The primary outcome was measured using the Desirability of Outcome Ranking (DOOR) framework, integrating seizure frequency and quality of life metrics .

- Cognitive Function Improvement : In animal models, sodium this compound treatment not only reduced seizure activity but also improved cognitive functions and sensorimotor skills post-treatment cessation .

Research Findings

Research has consistently shown that this compound has multifaceted roles in biology:

- Antioxidant Properties : this compound and its reduced forms exhibit antioxidant activities that help mitigate oxidative stress in cells. This property is particularly important in preventing cellular damage associated with various diseases .

- Metabolic Pathways : Studies indicate that organoselenium compounds derived from this compound can act as histone deacetylase (HDAC) inhibitors, influencing gene expression related to cancer progression .

Data Table: Key Findings on this compound's Biological Activity

属性

IUPAC Name |

selenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Se, H2SeO4 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | selenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt) | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064818 | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann] | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, 260 °C (decomposes) | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

[DB11135] is a constituent of selenoproteins thus has structural and enzymatic roles. It acts as an antioxidant via the actions of selenoproteins for protection against oxidative stress, and acts as a catayst for the production of active thyroid hormone []. It may also play a role in sperm motility. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White solid, Hexagonal colorless prisms | |

CAS No. |

7783-08-6, 14124-68-6 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV0Y51NC4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。